(7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate (7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.: 119623-95-9
VCID: VC20845948
InChI: InChI=1S/C22H24N2O6/c1-5-7-12-10(3)21(28)23-17-15(12)19(26)16-13(8-6-2)14(9-30-11(4)25)22(29)24-18(16)20(17)27/h5-9H2,1-4H3,(H,23,28)(H,24,29)
SMILES: CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C
Molecular Formula: C22H24N2O6
Molecular Weight: 412.4 g/mol

(7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate

CAS No.: 119623-95-9

Cat. No.: VC20845948

Molecular Formula: C22H24N2O6

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

(7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate - 119623-95-9

Specification

CAS No. 119623-95-9
Molecular Formula C22H24N2O6
Molecular Weight 412.4 g/mol
IUPAC Name (7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate
Standard InChI InChI=1S/C22H24N2O6/c1-5-7-12-10(3)21(28)23-17-15(12)19(26)16-13(8-6-2)14(9-30-11(4)25)22(29)24-18(16)20(17)27/h5-9H2,1-4H3,(H,23,28)(H,24,29)
Standard InChI Key PXYLMNJHFQAEFL-UHFFFAOYSA-N
SMILES CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C
Canonical SMILES CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator